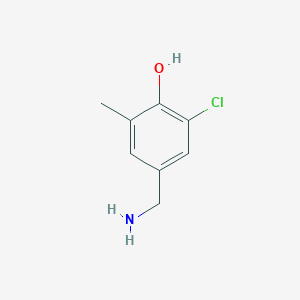
Phenol, 4-(aminomethyl)-2-chloro-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(aminomethyl)-2-chloro-6-methyl- is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This particular compound has additional functional groups, including an aminomethyl group (-CH2NH2), a chlorine atom, and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(aminomethyl)-2-chloro-6-methyl- can be achieved through various synthetic routes. One common method involves the chlorination of 4-(aminomethyl)-2-methylphenol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions . Another method involves the nitration of 4-(aminomethyl)-2-methylphenol followed by reduction to introduce the amino group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors ensures efficient mixing and temperature control, which are crucial for maintaining the desired product yield and purity . Additionally, the use of eco-friendly solvents and catalysts is becoming more prevalent to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(aminomethyl)-2-chloro-6-methyl- undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and bromo derivatives
Scientific Research Applications
Phenol, 4-(aminomethyl)-2-chloro-6-methyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 4-(aminomethyl)-2-chloro-6-methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . The aminomethyl group can participate in nucleophilic reactions, while the chlorine atom can enhance the compound’s reactivity through inductive effects . These interactions can modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-amino-: Similar structure but lacks the chlorination and methylation.
Phenol, 2-chloro-4-methyl-: Similar structure but lacks the aminomethyl group.
Phenol, 4-(aminomethyl)-2-methyl-: Similar structure but lacks the chlorine atom.
Uniqueness
Phenol, 4-(aminomethyl)-2-chloro-6-methyl- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both an aminomethyl group and a chlorine atom enhances its potential for diverse chemical reactions and applications .
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
4-(aminomethyl)-2-chloro-6-methylphenol |
InChI |
InChI=1S/C8H10ClNO/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3,11H,4,10H2,1H3 |
InChI Key |
UEMDDNULTOFYGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)
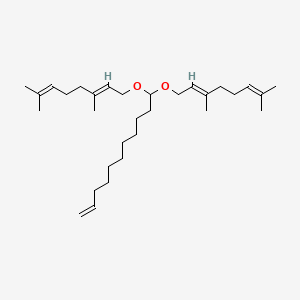
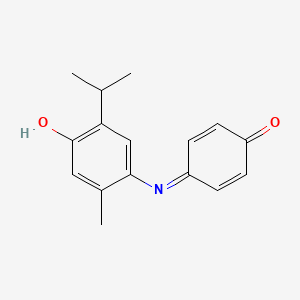
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)
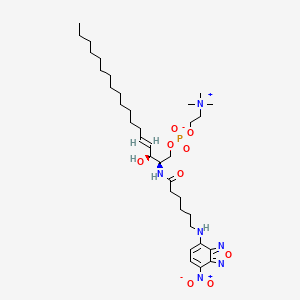

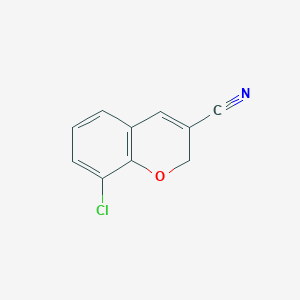
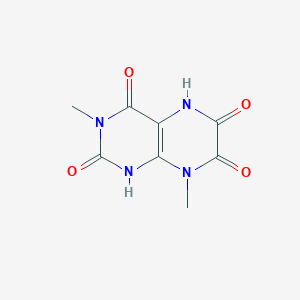
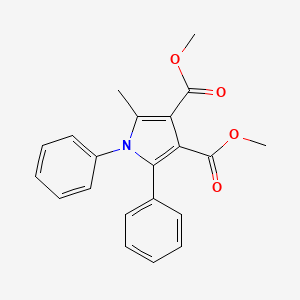
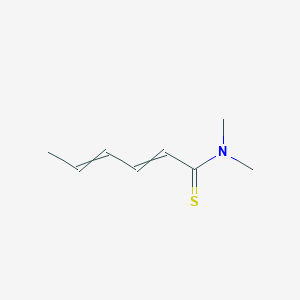

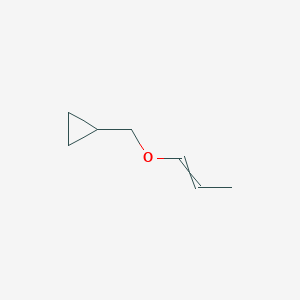
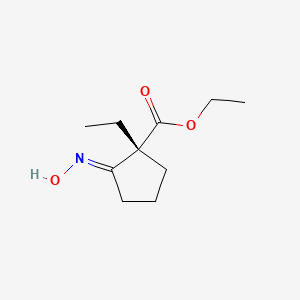
![Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]-](/img/structure/B13797611.png)
